molecular formula C20H16N2 B1239026 4,6-Distyrylpyrimidine

4,6-Distyrylpyrimidine

Cat. No.: B1239026
M. Wt: 284.4 g/mol
InChI Key: VIWSLCCWPMJBQT-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Distyrylpyrimidine is a π-conjugated chromophore featuring a pyrimidine core substituted with two styryl groups at the 4- and 6-positions. Its synthesis typically involves a double Knoevenagel condensation followed by Suzuki–Miyaura cross-coupling reactions, enabling the introduction of electron-donating groups (e.g., diphenylamino) and extended π-linkers (e.g., biphenylenevinylene) . Key properties include:

  • Solvatochromism: Emission ranges from blue (non-polar solvents) to orange (polar solvents), attributed to intramolecular charge transfer (ICT) .
  • Acid Sensitivity: Protonation of pyrimidine nitrogen atoms induces bathochromic shifts in absorption and emission quenching, enabling pH-responsive applications .
  • Two-Photon Absorption (TPA): High TPA cross-sections (~360 GM at 800 nm) make it suitable for bioimaging and optical data storage .
  • Nonlinear Optical (NLO) Properties: Structural modifications enhance second-order NLO responses (e.g., µβ₀ up to 480 × 10⁻⁴⁸ esu) .

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

4,6-bis[(E)-2-phenylethenyl]pyrimidine

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-20(22-16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+

InChI Key

VIWSLCCWPMJBQT-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=NC=N2)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Mono- vs. Di- vs. Tristyrylpyrimidines
Property Monostyrylpyrimidine (47) 4,6-Distyrylpyrimidine (10) Tristyrylpyrimidine (9a)
TPA Cross-Section Low 360 GM at 800 nm Higher than 10
Symmetry C1 C2 No C3 symmetry
Synthesis Complexity Simple Moderate Challenging
Spectral Range Narrow Broad (700–900 nm) Similar to 10

Key Findings :

  • Branching increases TPA cross-sections but retains spectral characteristics .
  • Tristyrylpyrimidine 9a lacks C3 symmetry, enhancing TPA without spectral shifts .
Arylvinylpyrimidine Derivatives
Compound Modification NLO Response (µβ₀, 10⁻⁴⁸ esu) Application
Arylvinylpyrimidine 47 Baseline 150 NLO signal processing
This compound 68 Proaromatic pyranylidene 480 Enhanced SHG efficiency
Styrylpyrimidine 66 Triple bond linker Higher than 47 Optical rectification
Styrylpyrimidine 67 Thienylene moiety Higher than 47 Integrated optics

Key Findings :

  • Proaromatic groups (e.g., pyranylidene) in this compound 68 significantly boost µβ₀ .
  • Conjugation with thienylene or triple bonds improves NLO responses over phenyl-based linkers .
Functional Derivatives in Bioimaging
Compound Target Selectivity/Performance Reference
This compound 5 Tau protein aggregates >10-fold selectivity over β-amyloid
Probe 39 NQO1 enzyme OFF–ON fluorescence response
Oligomer 64 Microfabrication initiator TPA cross-section: 5093 GM

Key Findings :

  • This compound derivatives exhibit superior selectivity for pathological protein aggregates .
  • Oligomer 64, derived from this compound, achieves >14× higher TPA efficiency than monomer 10, enabling advanced microfabrication .

Data Tables

Table 1. TPA Cross-Section Comparison

Compound TPA Cross-Section (GM) Wavelength (nm) Reference
Monostyrylpyrimidine 47 <100 800
This compound 10 360 800
Tristyrylpyrimidine 9a >360 800
Oligomer 64 5093 800

Table 2. NLO Response Enhancement

Modification Compound µβ₀ (10⁻⁴⁸ esu) Improvement vs. 47
Baseline 47 150
Pyranylidene linker 68 480 3.2×
Thienylene moiety 67 ~300

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Distyrylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Distyrylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.